5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Description
The compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring , a pyrazolo[1,5-a]pyrimidine core , and a sulfonyl group . These groups are common in many biologically active compounds and are often used in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings . For example, pyrrolidine rings can be constructed from different cyclic or acyclic precursors . Pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways .Molecular Structure Analysis
The molecular structure of this compound likely involves a five-membered pyrrolidine ring, a pyrazolo[1,5-a]pyrimidine core, and a sulfonyl group . The pyrrolidine ring is a saturated nitrogen heterocycle , and the pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrazolo[1,5-a]pyrimidines and related compounds often involves cyclocondensation reactions, microwave irradiation, or other specialized chemical synthesis techniques. These methods aim to introduce specific functional groups that could be relevant for biological activity or for further chemical modifications. The chemical properties, such as solubility, stability, and reactivity, of these compounds are crucial for their potential applications in various fields of research (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Applications
Some derivatives of pyrazolo[1,5-a]pyrimidines have shown significant antimicrobial and anticancer activities. The structure-activity relationship studies help in understanding how different substitutions on the pyrazolo[1,5-a]pyrimidin-7-amine core affect its biological activity. For instance, novel pyrazolo[3,4-d]pyrimidines derivatives have been evaluated as anticancer and anti-5-lipoxygenase agents, showing promise in the development of new therapeutic agents (Rahmouni et al., 2016).
Potential as Serotonin Receptor Antagonists
Another area of research interest is the development of pyrazolo[1,5-a]pyrimidine derivatives as serotonin 5-HT6 receptor antagonists. These compounds could have implications in treating various neurological disorders, showcasing the versatility of this chemical scaffold in drug discovery (Ivachtchenko et al., 2011).
Advanced Materials and Catalysis
Beyond biomedical applications, pyrazolo[1,5-a]pyrimidines and related compounds have also been explored in the context of materials science and catalysis. For example, their use in synthesizing heterocyclic compounds that could serve as advanced materials or catalysts in organic reactions demonstrates the broad potential of these molecules (Rahmani et al., 2018).
properties
IUPAC Name |
5-ethyl-2,3-dimethyl-N-(2-pyrrolidin-1-ylsulfonylethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2S/c1-4-14-11-15(21-16(18-14)12(2)13(3)19-21)17-7-10-24(22,23)20-8-5-6-9-20/h11,17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEOOPASRWTRCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NCCS(=O)(=O)N3CCCC3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2,3-dimethyl-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine |
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